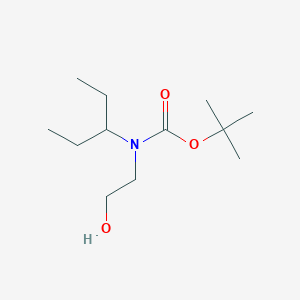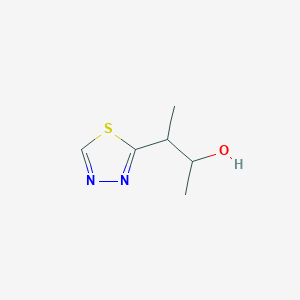
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,3,4-thiadiazole derivatives with butan-2-ol in the presence of a catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol and heating the reaction mixture to a specific temperature to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer cells, the compound may inhibit specific enzymes or signaling pathways that are essential for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
3-(1,3,4-Thiadiazol-2-yl)butan-2-ol can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
1,3,4-Thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole-2-amine: Studied for its potential anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H10N2OS |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
3-(1,3,4-thiadiazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C6H10N2OS/c1-4(5(2)9)6-8-7-3-10-6/h3-5,9H,1-2H3 |
Clé InChI |
WDRJUKPDJZMWHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN=CS1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


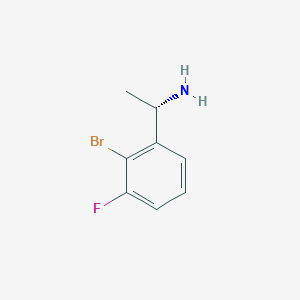
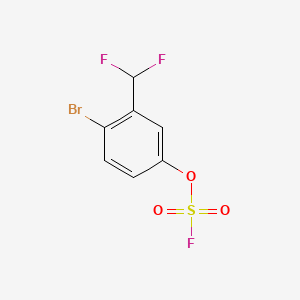
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
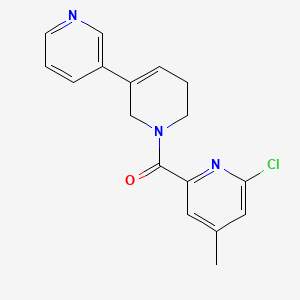
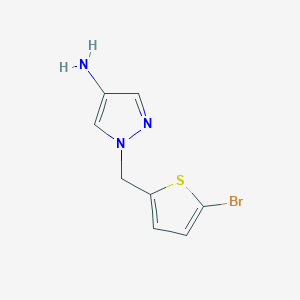
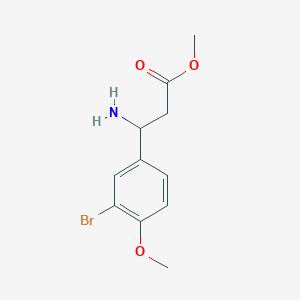
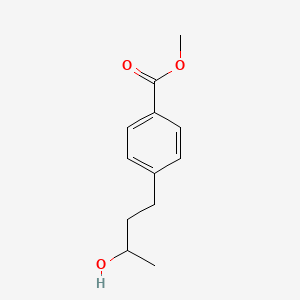
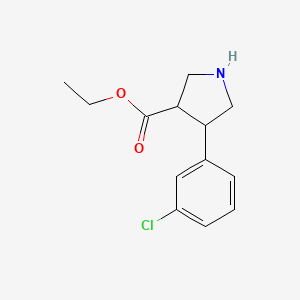

![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)

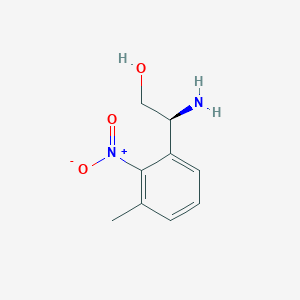
![3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride](/img/structure/B13553089.png)
